molecular formula C21H22BrN3O2 B2864559 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione CAS No. 299408-53-0

3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No. B2864559
M. Wt: 428.33
InChI Key: MOWVSZAFYOSXCY-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Anticonvulsant Properties

  • A study by Obniska et al. (2005) synthesized derivatives of pyrrolidine-2,5-dione and tested them for anticonvulsant activity. Compounds with an aromatic ring at position-3 of pyrrolidine-2,5-dione exhibited significant anticonvulsant activity in the maximum electroshock (MES) test, with derivatives showing strong activity and ED50 values ranging from 29 to 48 mg/kg. This indicates potential applications in epilepsy treatment (Obniska et al., 2005).

Serotonin Receptor Affinity and Serotonin Reuptake Inhibition

  • Wróbel et al. (2020) reported the synthesis of novel pyrrolidine-2,5-dione derivatives and evaluated them for their 5-HT1A/D2 receptor affinity and serotonin reuptake inhibition. These compounds showed high affinity for the 5-HT1A receptor, indicating potential applications in the treatment of depression and anxiety disorders (Wróbel et al., 2020).

Anticonvulsant and Neurotoxicity Evaluation

  • Rybka et al. (2016) described the synthesis and anticonvulsant properties of N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones. Compounds showed effectiveness in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, with some compounds demonstrating higher potency and lower neurotoxicity compared to reference antiepileptic drugs (Rybka et al., 2016).

HIV-1 Attachment Inhibitors

  • Wang et al. (2009) explored azaindole derivatives, including compounds related to pyrrolidine-2,5-dione structures, as inhibitors of HIV-1 attachment. This research led to the identification of drug candidates demonstrating antiviral activity, providing a foundation for the development of new therapies for HIV-1 infection (Wang et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound or new reactions it could undergo.


properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWVSZAFYOSXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

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